5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
This compound features an isoindole-1,3-dione core substituted at position 2 with a 2,6-dioxopiperidin-3-yl group and at position 5 with a 2-azidoethoxy chain. The azide group enables bioorthogonal "click chemistry" for targeted drug conjugation, while the dioxopiperidinyl moiety may enhance proteasome-targeting chimeric (PROTAC) activity by binding to cereblon (CRBN), a component of E3 ubiquitin ligases . Its molecular weight is approximately 357.3 g/mol (estimated based on analogues).
Properties
Molecular Formula |
C15H13N5O5 |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H13N5O5/c16-19-17-5-6-25-8-1-2-9-10(7-8)15(24)20(14(9)23)11-3-4-12(21)18-13(11)22/h1-2,7,11H,3-6H2,(H,18,21,22) |
InChI Key |
RJMAZXQECPTQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCN=[N+]=[N-] |
Origin of Product |
United States |
Biological Activity
5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Isoindole Core : Provides structural stability and potential interactions with biological targets.
- Dioxopiperidine Moiety : Imparts specific binding characteristics to proteins or enzymes.
- Azidoethoxy Group : May facilitate further chemical modifications or conjugation with other molecules.
The biological activity of 5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be attributed to several mechanisms:
- Protein Binding : The compound acts as a ligand for specific proteins, influencing their activity and stability. For example, it has been noted to interact with E3 ligases, which are crucial in protein degradation pathways.
- Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Cellular Uptake : The azido group may enhance cellular uptake through click chemistry reactions, allowing for targeted delivery to specific cell types.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
Case Study 1: Cancer Cell Lines
A study evaluated the cytotoxic effects of 5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione on various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anti-cancer agent.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition of bacterial growth at low concentrations, highlighting its therapeutic potential in treating bacterial infections.
Safety and Toxicology
While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate that it may pose risks such as:
- Acute Toxicity : Harmful if ingested or absorbed through the skin.
- Irritation : Causes skin and eye irritation upon contact.
Comparison with Similar Compounds
Substituent Variations at Position 5
The functional group at position 5 significantly impacts reactivity, solubility, and biological interactions. Key derivatives include:
Key Findings :
- Azido vs. Amino Groups: The azide (target compound) supports selective conjugation (e.g., with alkynes), whereas the amine () may require activation for coupling .
- PEGylation : Derivatives with PEG chains () show improved aqueous solubility but may reduce membrane permeability due to increased hydrophilicity .
- Hydroxyl vs. Azido : The hydroxyl variant () is more polar but lacks conjugation utility, limiting its use in targeted therapies .
Modifications on the Piperidine Ring
Alterations to the 2,6-dioxopiperidin-3-yl group influence CRBN binding and metabolic stability:
Key Findings :
- Fluorination () increases metabolic stability and membrane permeability due to reduced cytochrome P450-mediated oxidation .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm structural integrity, particularly the azidoethoxy (–O–CH₂–N₃) and dioxopiperidinyl moieties. Chemical shifts for analogous compounds are typically observed at δ 3.5–4.5 ppm (ethoxy protons) and δ 2.5–3.5 ppm (piperidinyl protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~388.12 g/mol) and detect impurities.
- IR Spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate polar byproducts .
- Recrystallization : Employ DMF/acetic acid mixtures (as in ) to yield high-purity crystals .
- HPLC : For analytical purity (>95%), reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .
Advanced: How can computational methods optimize the synthesis and reaction design?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in azide coupling reactions. ICReDD’s approach integrates computational path searches with experimental validation to reduce trial-and-error .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can assess interactions between solvent polarity, reaction time, and yield .
Q. Table 2: CRDC Research Subclasses Relevant to Synthesis Optimization
| CRDC Code | Research Focus | Application Example |
|---|---|---|
| RDF2050112 | Reaction fundamentals | Azide coupling kinetics |
| RDF2050108 | Process control and simulation | Predictive modeling of yields |
| References: |
Advanced: How can researchers study interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to proteasomal targets (e.g., cereblon), leveraging structural similarities to thalidomide derivatives .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) for protein-ligand interactions. Pre-functionalize SPR chips with azide-reactive alkynes for covalent immobilization .
- Enzyme Inhibition Assays : Monitor IC₅₀ values in ubiquitin-proteasome pathway assays, as seen in brominated isoindole-dione analogs .
Advanced: How do polymorphic forms impact the compound’s physicochemical properties?
Methodological Answer:
- Solid-State Characterization : Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify polymorphs. highlights polymorphism in analogous dioxopiperidinyl compounds, where Form I (monoclinic) exhibits higher solubility than Form II (triclinic) .
- Stability Studies : Accelerated aging tests (40°C/75% RH) can assess polymorphic transitions and shelf-life .
Advanced: What strategies enable bioconjugation of this compound for targeted drug delivery?
Methodological Answer:
- Click Chemistry : Utilize the azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with PEGylated alkynes, as demonstrated in thalidomide-PEG conjugates .
- Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase binders (e.g., lenalidomide) via PEG spacers to design degraders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
